Luxeptinib, also known as CG-806, is a synthetic organic compound classified as a non-covalent, reversible inhibitor targeting both wild-type and mutant forms of the FMS-like tyrosine kinase 3 (FLT3) and Bruton’s tyrosine kinase (BTK). It is primarily developed for the treatment of acute myeloid leukemia (AML) and is currently in clinical trials. Luxeptinib exhibits high potency against various FLT3 mutations, making it a promising candidate for overcoming resistance to existing therapies .
Luxeptinib is derived from the proprietary research of CrystalGenomics and has been documented in various chemical databases, including PubChem and ChEMBL. Its IUPAC name is 1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-(2,4,6-trifluorophenyl)urea. The compound is classified under the category of synthetic organic compounds and has been assigned the CAS Registry Number 1616428-23-9 .
Luxeptinib possesses a complex molecular structure characterized by multiple functional groups that contribute to its activity. The molecular formula is , with a molecular weight of approximately 495.44 g/mol. Its structure features:
The compound's 2D structure can be visualized through chemical databases such as PubChem .
Luxeptinib primarily functions through competitive inhibition of ATP binding to FLT3 and BTK. The key reactions involved include:
The compound demonstrates low nanomolar IC50 values against various FLT3 mutations, indicating its high potency in inhibiting kinase activity .
Luxeptinib operates through a mechanism involving:
In preclinical studies, luxeptinib has shown efficacy in reducing cell viability in AML models with various FLT3 mutations .
Luxeptinib exhibits several notable physical and chemical properties:
These properties are critical for determining the drug's formulation for clinical use .
Luxeptinib is primarily investigated for its therapeutic potential in treating acute myeloid leukemia, particularly in cases resistant to standard therapies. Its dual inhibition mechanism offers a novel approach to targeting cancer cells by addressing multiple pathways simultaneously.
Additionally, research indicates potential applications beyond hematological malignancies, including inflammatory diseases where FLT3 and BTK play significant roles .
Luxeptinib (CG-806) demonstrates potent, low-nanomolar inhibition against both wild-type and mutant forms of FLT3 and BTK, positioning it as a dual-targeting therapeutic agent for hematologic malignancies. In FLT3-driven acute myeloid leukemia (AML), luxeptinib inhibits internal tandem duplication (ITD), tyrosine kinase domain (TKD), and gatekeeper mutants (e.g., D835Y, F691L) with IC₅₀ values of 0.2–1.8 nM, surpassing the activity of gilteritinib, quizartinib, and crenolanib in resistant models [1] [9]. Concurrently, it targets wild-type BTK (IC₅₀ = 8.4–27 nM) and the C481S mutant (IC₅₀ = 2.5–13.1 nM), which confers resistance to covalent BTK inhibitors like ibrutinib in B-cell malignancies [2] [7] [8]. This dual inhibition disrupts critical survival pathways: in AML, it abrogates FLT3-mediated STAT5 phosphorylation; in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), it blocks B-cell receptor (BCR)-induced activation of PLCγ2, AKT, and ERK [2] [3].
Table 1: Luxeptinib's Kinase Inhibition Profile
Target | Mutant Form | IC₅₀ (nM) | Cellular Effect |
---|---|---|---|
FLT3 | ITD | 0.2–0.5 | Suppresses STAT5 phosphorylation |
FLT3 | D835Y/F691L | 0.8–1.8 | Overcomes quizartinib resistance |
BTK | Wild-type | 8.4–27 | Inhibits PLCγ2/AKT/ERK signaling |
BTK | C481S | 2.5–13.1 | Reverses ibrutinib resistance |
Unlike covalent BTK inhibitors (e.g., ibrutinib), luxeptinib employs a non-covalent, reversible mechanism to compete with ATP at the kinase active site. This binding mode avoids irreversible engagement with cysteine residues (e.g., C481 in BTK), thereby retaining efficacy against mutants that disrupt covalent binding [2] [8]. Structural analyses reveal luxeptinib’s tripartite pharmacophore:
Luxeptinib simultaneously suppresses "rescue pathway" kinases that bypass FLT3 or BTK inhibition, mitigating acquired resistance. Key targets include:
Table 2: Rescue Pathway Inhibition in Hematologic Malignancies
Kinase Cluster | Key Targets | Concentration (μM) | Downstream Effect | Malignancy Model |
---|---|---|---|---|
STE/MAPK | ERK1/2, p38, JNK | 0.1–1.0 | Blocks RAS/MAPK rescue signaling | AML, MCL |
SRC-family | LYN, HCK | 0.05–0.5 | Abrogates BCR/TLR signalosome assembly | CLL, DLBCL |
SYK-BLNK | SYK, BLNK (Y96) | 0.2–0.8 | Prevents BTK membrane translocation | MCL, ibrutinib-resistant NHL |
Luxeptinib coordinately induces apoptosis and suppresses pro-survival autophagy through Bcl-2 family modulation:
Table 3: Luxeptinib's Effects on Apoptotic and Autophagic Pathways
Process | Molecular Target | Change | Functional Outcome |
---|---|---|---|
Apoptosis | Mcl-1/Bcl-xL | ↓ 70–80% | Mitochondrial depolarization, caspase-9 cleavage |
Apoptosis | Bim/Bax | ↑ 3–5 fold | BAX oligomerization, cytochrome c release |
Autophagy | LC3-II/p62 ratio | ↓ 60–80% | Impaired autophagosome clearance |
Inflammasome | NLRP3/caspase-1 | Inactivation | Suppressed IL-1β/IL-6 release |